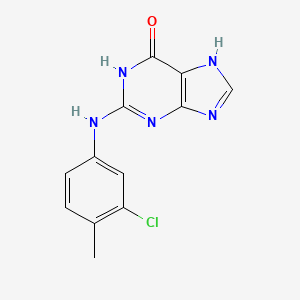
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- typically involves the reaction of 6H-purin-6-one with 3-chloro-4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and a catalyst, such as a base (e.g., potassium carbonate). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its biological activity.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives.
Aplicaciones Científicas De Investigación
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6H-Purin-6-one: The parent compound without the 3-chloro-4-methylphenylamino group.
2-Amino-6H-purin-6-one: A similar compound with an amino group at the 2-position.
6H-Purin-6-one, 2-((4-methylphenyl)amino)-1,9-dihydro-: A compound with a similar structure but without the chlorine atom.
Uniqueness
6H-Purin-6-one, 2-((3-chloro-4-methylphenyl)amino)-1,9-dihydro- is unique due to the presence of the 3-chloro-4-methylphenylamino group, which imparts specific chemical and biological properties. This structural modification can enhance the compound’s reactivity, stability, and potential therapeutic applications compared to its analogs.
Propiedades
Número CAS |
123994-78-5 |
|---|---|
Fórmula molecular |
C12H10ClN5O |
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
2-(3-chloro-4-methylanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H10ClN5O/c1-6-2-3-7(4-8(6)13)16-12-17-10-9(11(19)18-12)14-5-15-10/h2-5H,1H3,(H3,14,15,16,17,18,19) |
Clave InChI |
JRBVNMWTAAIGOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC3=C(C(=O)N2)NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


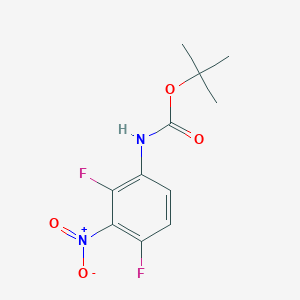
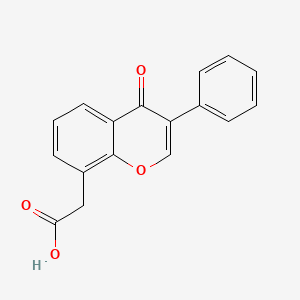
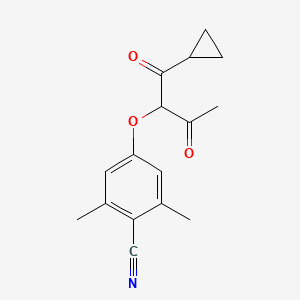



![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)

![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)

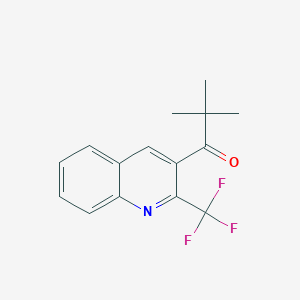
![3-(3,5-Dimethylphenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11847402.png)


